(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Overview
Description
“(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It has been used in the pharmaceutical industry due to its wide range of pharmacological activities .
Synthesis Analysis
The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . The 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a bromoimidazo[1,2-a]pyridine core . This core is important in medicinal chemistry and has a broad range of biological and pharmacological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This is followed by a facile closure to provide the shared intermediate .Scientific Research Applications
Multi-Component Reactions and Synthesis Techniques : A study by Schwerkoske et al. (2005) reported a novel one-step solution phase synthesis of 3-aminoimidazo[1,2-a]pyridines, utilizing a similar molecular framework. This methodology represents the first one-pot preparation of such compounds, avoiding the use of isonitrile and subsequent de-protection strategy (Schwerkoske et al., 2005).
Creation of Extended Pi-Conjugated Systems : Shaabani et al. (2009) synthesized bis-3-aminoimidazo[1,2-a]pyridines as extended pi-conjugated systems for the first time. This synthesis involved a pseudo five-component condensation, showcasing the compound's utility in creating complex molecular architectures (Shaabani et al., 2009).
Chemodivergent Synthesis Approaches : In 2019, Liu et al. explored the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under various conditions. This study highlighted the versatility of 3-bromoimidazopyridines, which could be further transferred to other skeletons (Liu et al., 2019).
Regioselective Synthesis and Characterization : Aggarwal et al. (2016) developed a regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones. This study is significant for its detailed structural confirmation through NMR and X-ray crystallographic studies, illustrating the compound's utility in precise molecular design (Aggarwal et al., 2016).
Photocatalytic Applications : Lee et al. (2020) described the photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines, using a similar compound as a starting material. This methodology provides a convenient and practical synthetic protocol for preparing 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee et al., 2020).
Corrosion Inhibition Studies : Ech-chihbi et al. (2019) investigated two imidazopyridine derivatives, including a closely related molecule, as corrosion inhibitors for carbon steel. This study combined experimental and quantum chemical calculations, highlighting the compound's potential in industrial applications (Ech-chihbi et al., 2019).
Future Directions
The future directions for the research and development of “(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” could include exploring its potential pharmacological applications, given its wide range of activities . Additionally, developing convenient synthetic methods for this compound is also a meaningful direction .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under specific reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to have wide applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Some compounds in the imidazo[1,2-a]pyridine class have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines , suggesting potential anticancer activity.
Action Environment
The synthesis of this compound involves specific reaction conditions , suggesting that its formation and potentially its action may be influenced by environmental factors such as temperature and the presence of other chemicals.
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPGBFXBSKELCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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